molecular formula C22H27N5O4 B2843010 N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 898452-13-6

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2843010
M. Wt: 425.489
InChI Key: QLILTDAVUOJVNJ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.


Scientific Research Applications

Crystal Structure Analysis

Compounds similar to N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide are often studied for their crystal structures to understand their conformation, bonding, and interaction patterns. For instance, the crystal structure analysis of related benzimidazole derivatives reveals insights into their conformation and the impact of substituents on their structural properties (Ozbey, Kuş, & Göker, 2001). Such analyses are crucial in materials science for designing compounds with specific physical and chemical properties.

Synthesis and Physicochemical Studies

The synthesis and physicochemical characterization of binuclear metal complexes derived from piperazine and other nitrogen-containing ligands demonstrate the versatility of these compounds in coordination chemistry. These studies often explore the complexes' electrochemical properties, magnetic behavior, and potential for catalysis (Karthikeyan et al., 2001). Such research has implications for the development of new materials and catalysts in industrial processes.

Polymer and Material Science

Compounds with nitrophenyl groups and piperazine units play a role in the development of polymers for optical storage and other applications. For example, research into azo polymers incorporating similar structural motifs has shown potential for reversible optical storage, highlighting the interaction between polymer chains and functional groups for enhanced material properties (Meng et al., 1996).

Pharmacological Applications

The structure of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide suggests potential pharmacological activities, as compounds with benzimidazole, piperazine, and nitrophenyl groups have been explored for their biological activities. Research in this area includes the synthesis of benzimidazole derivatives for antioxidant and glucosidase inhibitory activities (Özil, Parlak, & Baltaş, 2018), showcasing the potential for developing new therapeutic agents.

Antimicrobial and Antitumor Studies

The chemical framework of the compound aligns with research on compounds exhibiting antimicrobial and antitumor properties. Studies on similar compounds have highlighted their potential in inhibiting growth in various bacterial and fungal pathogens, as well as in cancer cell lines, suggesting a broad spectrum of biological activity (Bharathi et al., 2009).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

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Please note that the availability of this information depends on how extensively the compound has been studied. For a comprehensive analysis, you may need to refer to scientific literature or databases. If you have access to a library or a university database, they might have more resources available. You could also consider reaching out to a chemistry professor or a professional chemist for more information. Please remember to handle all chemicals safely and responsibly.


properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-16-3-5-17(6-4-16)20(26-13-11-25(2)12-14-26)15-23-21(28)22(29)24-18-7-9-19(10-8-18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLILTDAVUOJVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide

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